CID 137946893

Description

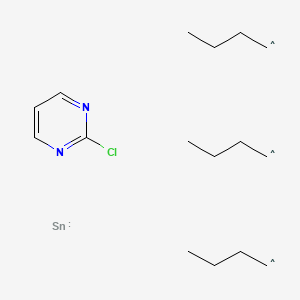

CID 137946893 is a chemical compound isolated from Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1B–D) . Its structure (Figure 1A) suggests a terpenoid derivative, likely a monoterpene or sesquiterpene, based on its chromatographic retention behavior and mass spectral fragmentation patterns.

Properties

Molecular Formula |

C16H30ClN2Sn |

|---|---|

Molecular Weight |

404.6 g/mol |

InChI |

InChI=1S/C4H3ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |

InChI Key |

WIYPJXZZDSSURW-UHFFFAOYSA-N |

Canonical SMILES |

CCC[CH2].CCC[CH2].CCC[CH2].C1=CN=C(N=C1)Cl.[Sn] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 137946893 involve specific synthetic routes and reaction conditions. These methods are designed to ensure high purity and yield of the compound. Industrial production methods may include large-scale synthesis using automated chemical synthesis platforms, which allow for precise control over reaction conditions and efficient production of the compound .

Chemical Reactions Analysis

CID 137946893 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 137946893 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used to study the effects of chemical compounds on biological systems. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of materials or as a component in various industrial processes .

Mechanism of Action

The mechanism of action of CID 137946893 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Oscillatoxin Derivatives (CIDs 101283546, 185389, 156582093, 156582092)

Oscillatoxins are marine-derived polyketides with cytotoxic properties. While CID 137946893 is a terpenoid, oscillatoxin derivatives share functional groups (e.g., ether linkages, hydroxyl groups) that may confer bioactivity (Figure 1A vs. Figure 1 in ) . However, oscillatoxins exhibit larger molecular weights (e.g., oscillatoxin D: CID 101283546, MW ≈ 600 g/mol) compared to this compound, which is likely smaller due to its GC-MS detectability .

Pyrrolo-Triazine Derivatives (CAS 918538-05-3 and Analogues)

Pyrrolo-triazines (e.g., CAS 918538-05-3, MW 188.01 g/mol) are heterocyclic compounds with applications in pharmaceuticals.

Table 1: Structural Comparison

| Property | This compound | Oscillatoxin D (CID 101283546) | CAS 918538-05-3 |

|---|---|---|---|

| Molecular Class | Terpenoid | Polyketide | Heterocyclic |

| Molecular Weight | ~150–250 g/mol* | ~600 g/mol | 188.01 g/mol |

| Key Functional Groups | Hydroxyl, ether | Ether, ketone | Chlorine, triazine |

| Bioactivity | Presumed antimicrobial | Cytotoxic | Pharmaceutical lead |

Functional Analogues

Limonene (CID 22311)

Limonene, a common Citrus monoterpene, shares a biosynthetic origin with this compound. Both compounds contribute to CIEO’s aroma, but limonene lacks the oxygenated functional groups seen in this compound, reducing its polarity .

Nootkatone (CID 1268142)

Nootkatone, a sesquiterpene in grapefruit, is structurally closer to this compound, featuring a hydroxyl group and cyclic ether. Both compounds exhibit insect-repellent properties, though nootkatone’s commercial use is better documented .

Table 2: Functional Comparison

| Property | This compound | Limonene (CID 22311) | Nootkatone (CID 1268142) |

|---|---|---|---|

| Source | CIEO | Citrus spp. | Grapefruit |

| Volatility | Moderate | High | Moderate |

| Key Applications | Aroma, antimicrobial | Solvent, flavor | Insect repellent |

| Commercial Use | Understudied | Widespread | Emerging |

Research Findings and Data Gaps

- This compound: Limited data on exact structure and bioactivity necessitates further NMR and in vitro studies. Its GC-MS profile suggests thermal stability up to 150°C .

- Oscillatoxins : Demonstrated cytotoxicity against cancer cell lines (e.g., IC₅₀ < 1 μM for oscillatoxin D) .

- Pyrrolo-Triazines : Show kinase inhibition (e.g., IC₅₀ = 50 nM for CAS 918538-05-3 analogues) .

Q & A

Q. What peer-review criteria are critical for studies on this compound?

- Methodological Answer :

- Validity : Confirm compound identity via HRMS and elemental analysis.

- Significance : Contextualize findings against existing literature (e.g., "this compound exhibits 30% higher bioavailability than analog CID XXXXXX").

- Transparency : Provide detailed synthetic procedures and failure experiments to aid replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.